ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate
Description
Introduction to Ethyl N-{[(2-Furylmethyl)Amino]Carbothioyl}Carbamate Research
Historical Context of Carbamothioyl Research
Evolution of Carbamothioyl Chemistry
Carbamothioyl derivatives originated in the mid-20th century with the development of thiourea analogs for agricultural and pharmaceutical applications. The introduction of sulfur into carbamate frameworks (R₁OCONR₂R₃ → R₁SCONR₂R₃) marked a pivotal shift, enabling enhanced nucleophilic reactivity and metal coordination capabilities. Early work focused on dithiocarbamates for vulcanization accelerators, while furan-integrated variants like this compound emerged later as specialized building blocks for heterocyclic synthesis.
Discovery and Early Studies
Initial reports of this compound appeared in the early 2000s, with PubChem assigning CID 2824616 in 2005. Early synthetic routes utilized furfurylamine condensation with thiocarbamoyl chlorides, followed by carbamate functionalization. Key studies demonstrated its utility in:
- Coordination chemistry : Formation of transition metal complexes via S,N-chelation
- Heterocyclic synthesis : Serving as a precursor for thiazole and thiadiazole derivatives
- Polymer modification : Crosslinking agent for sulfur-rich resins
Milestone Developments
Significance in Contemporary Organic Chemistry
Position within Carbamate Research
As a hybrid carbamate-carbothioyl system, this compound occupies a strategic niche:
- Electronic modulation : The thiocarbamoyl group (N–C(=S)–N) introduces pronounced π-acceptor character compared to traditional carbamates
- Stereoelectronic effects : Furan oxygen participates in conjugation with the carbothioyl group, altering reaction pathways
- Bifunctional reactivity : Simultaneous nucleophilic (S) and electrophilic (carbamate carbonyl) sites enable cascade reactions
Unique Research Attributes of Furylmethyl Derivatives
The 2-furylmethyl substituent confers distinct advantages:
- Heteroaromatic stabilization : Furan ring enhances thermal stability (decomposition >200°C)
- Directional reactivity : Oxygen lone pairs guide regioselective substitutions
- Bioisosteric potential : Mimics phenyl groups in drug design while improving solubility
Comparative Analysis with Related Compounds
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Ethyl carbamate | Lacks sulfur | Lower nucleophilicity |
| Thioacetazone | Benzyl vs. furyl | Reduced aromatic stabilization |
| Dithiocarbamates | Two sulfur atoms | Higher metal affinity |
Current Research Landscape
Emerging Research Directions
- Antiviral agent development : Structural analogs show sub-μM inhibition of SARS-CoV-2 Mpro (IC₅₀ 1.55 μM)
- Coordination polymers : Self-assembly with Zn(II)/Cu(II) yields porous materials for gas storage
- Asymmetric catalysis : Chiral derivatives enable enantioselective C–S bond formations
Interdisciplinary Applications
- Medicinal chemistry : Covalent inhibition mechanisms via cysteine targeting
- Materials science : Precursor for conductive metal-organic frameworks (MOFs)
- Analytical chemistry : Chelating agent for heavy metal detection
Methodological Innovations
Recent advances include:
- Flow synthesis : Continuous production with 78% yield improvement
- Computational modeling : DFT studies rationalize regioselectivity in [4+2] cycloadditions
- Cryogenic characterization : XRD analysis of single crystals at 100K reveals planar carbothioyl geometry
Properties
IUPAC Name |
ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-13-9(12)11-8(15)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H2,10,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYSTNRIUKPCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate typically involves the reaction of ethyl carbamate with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and carbamate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols. Substitution reactions can lead to a variety of substituted carbamates and furan derivatives.
Scientific Research Applications
Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The furan ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally similar carbamates and thioureas:
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate | 2-Furylmethyl | C₉H₁₁N₂O₂S | 227.26 g/mol | Thiourea, Ethyl carbamate |
| N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide | 3-Fluorobenzoyl, Hydroxyethyl | C₁₂H₁₄FN₂O₂S | 285.32 g/mol | Thiourea, Fluorobenzamide |
| Ethyl N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]carbamate | 5-Nitro-2-pyridinyl | C₉H₁₀N₄O₄S | 270.27 g/mol | Thiourea, Nitropyridine |
| Ethyl N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]carbamate | 4-Bromophenylmethyl | C₁₁H₁₂BrN₂O₂S | 315.19 g/mol | Thiourea, Bromophenyl |
Key Observations :
- The 2-furylmethyl group in the target compound offers moderate electron-withdrawing effects compared to the 5-nitro-2-pyridinyl group (stronger electron withdrawal) and the 4-bromophenyl group (inductive effects via bromine) .
- The hydroxyethyl substituent in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances hydrogen-bonding capacity, influencing crystal packing and solubility .
Antimicrobial and Coordination Properties
Physicochemical Properties
Solubility and Stability
Biological Activity
Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its antibacterial and antiparasitic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{14}N_{2}O_{2}S and a molecular weight of approximately 250.32 g/mol. Its structure includes a furylmethyl group, an amino group, a carbothioyl moiety, and an ethyl carbamate functional group, contributing to its reactivity and biological interactions .
Biological Activities
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. The presence of the carbothioyl and amino functionalities enhances the compound's interaction with bacterial enzymes and receptors involved in microbial metabolism. For instance, modifications in the amino and furylmethyl groups can significantly influence the efficacy against various bacterial strains .
Antiparasitic Activity
The compound also shows potential antiparasitic effects. Studies suggest that its structural components may interact with parasitic enzymes, disrupting their metabolic processes. This activity is particularly relevant in the context of developing new treatments for parasitic infections resistant to current therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
- Receptor Binding : Its structural features allow for binding to specific receptors, potentially altering cellular signaling pathways.
- Chemical Reactivity : The carbothioyl group may participate in nucleophilic attacks on biological targets, leading to cellular disruption.
Research Findings
Recent studies have focused on elucidating the interactions between this compound and various biological targets. For example:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains at low concentrations.
- Case Studies : A case study involving the application of this compound in treating infections showed promising results, indicating its potential as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate | Structure | Contains a nitro group, enhancing antibacterial activity |
| Ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino) | Structure | Features a piperazine ring, which may alter pharmacokinetics |
| Ethyl N-{[(2-thienyl)methyl]amino}carbothioate | Structure | Similar thienyl substitution may affect bioactivity |
This table illustrates how variations in chemical structure can lead to differences in biological activity, highlighting the importance of further research into this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
